BenchChemオンラインストアへようこそ!

Lithospermic Acid

Xanthine oxidase inhibition Hypouricemic activity Gouty arthritis

Lithospermic acid offers unique dual-action pharmacology: competitive xanthine oxidase inhibition (IC50 5.2 μg/mL) plus direct superoxide scavenging (IC50 1.08 μg/mL) – a combination absent in allopurinol. It is a validated, non-cytotoxic HIV-1 integrase inhibitor (IC50 0.48 μM, 10× more potent than rosmarinic acid) and a dual-target lead for obesity (PL Ki 33.1 μM; hCA VA Ki 0.69 μM). As the superior precursor for high-yield salvianolic acid A synthesis, it minimizes purification costs. Choose Lithospermic acid for research that demands precision beyond generic phenolic acids.

Molecular Formula C27H22O12
Molecular Weight 538.5 g/mol
CAS No. 28831-65-4
Cat. No. B1674889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithospermic Acid
CAS28831-65-4
Synonyms4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid
lithospermic acid
monardic acid A
Molecular FormulaC27H22O12
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O
InChIInChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1
InChIKeyUJZQBMQZMKFSRV-RGKBJLTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lithospermic Acid CAS 28831-65-4: Chemical Identity and Procurement Specifications


Lithospermic acid (CAS 28831-65-4) is a water-soluble polycyclic phenolic carboxylic acid derived from the condensation of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus [1]. It is a trimeric caffeic acid polymer naturally occurring in Salvia miltiorrhiza (Danshen) roots and other Lamiaceae species [2]. The compound exhibits a molecular formula of C27H22O12 and a molecular weight of 538.46 g/mol [3]. Commercially, lithospermic acid is available in purities exceeding 98%, typically as a solid requiring storage at -20°C for long-term stability [4].

Why Lithospermic Acid Cannot Be Interchanged with Generic Phenolic Acid Analogs in Research and Development


Generic substitution with closely related phenolic acids, such as rosmarinic acid (dimer), caffeic acid (monomer), or salvianolic acid B (tetramer), is not scientifically valid due to substantial differences in target engagement, potency, metabolic stability, and chemical conversion behavior. Lithospermic acid exhibits distinct enzyme inhibition profiles, including competitive inhibition of xanthine oxidase (IC50: 5.2 μg/mL) and sub-micromolar inhibition of HIV-1 integrase (IC50: 0.48 μM) [1]. In contrast, its monomeric precursor caffeic acid demonstrates significantly weaker free radical scavenging activity, while the tetramer lithospermic acid B shows differing pharmacokinetic and biosynthetic responsiveness [2]. Furthermore, lithospermic acid serves as a specific intermediate in the high-temperature conversion of salvianolic acid B, yielding more salvianolic acid A and fewer byproducts compared to salvianolic acid B itself [3]. These quantitative functional divergences preclude simple analog substitution in any research or industrial context requiring precise molecular activity.

Quantitative Evidence Differentiating Lithospermic Acid from Structural Analogs in Key Biological Assays


Xanthine Oxidase Inhibition: Lithospermic Acid vs. Allopurinol and In-Class Analogs

Lithospermic acid (LSA) acts as a competitive inhibitor of xanthine oxidase (XO), a key enzyme in uric acid production. In vitro, LSA inhibited uric acid formation with an IC50 of 5.2 μg/mL and superoxide radical formation with an IC50 of 1.08 μg/mL [1]. This activity is directly comparable to the clinically used XO inhibitor allopurinol, which exhibits an IC50 of approximately 2.5-3.0 μg/mL in the same assay system [2]. Importantly, LSA also directly scavenges superoxide radicals in a cell-free β-NADH/PMS system and inhibits superoxide production in PMA- and fMLP-stimulated human neutrophils, a property not shared by allopurinol [1]. In vivo, oral administration of LSA (50-100 mg/kg) to oxonate-pretreated hyperuricemic rats significantly reduced serum uric acid levels by 35-50% and suppressed paw edema in a gouty arthritis model by 40-60% [1].

Xanthine oxidase inhibition Hypouricemic activity Gouty arthritis

HIV-1 Integrase Inhibition: Lithospermic Acid vs. Lithospermic Acid B and Rosmarinic Acid

Lithospermic acid (M522) and its tetrameric analog lithospermic acid B (M532) are both potent, non-cytotoxic inhibitors of HIV-1 integrase. Lithospermic acid inhibits the 3'-processing activity of HIV-1 integrase with an IC50 of 0.83 μM and the 3'-joining (strand transfer) activity with an IC50 of 0.48 μM [1]. For comparison, lithospermic acid B exhibits IC50 values of 0.48 μM (3'-processing) and 0.37 μM (3'-joining), demonstrating slightly higher potency [1]. In contrast, the dimeric analog rosmarinic acid shows an IC50 of 5 μM against HIV-1 integrase, approximately 10-fold less potent than lithospermic acid [2]. Both lithospermic acid and lithospermic acid B show no cytotoxicity to H9 cells at concentrations exceeding 297 μM and 223 μM, respectively, indicating a high therapeutic index [1]. In acute HIV-1 infection of H9 cells, lithospermic acid suppresses viral replication with an IC50 of 2 μM, while lithospermic acid B requires 6.9 μM, suggesting superior cellular antiviral efficacy for the trimer despite slightly lower enzymatic potency [1].

HIV-1 integrase inhibition Antiviral activity AIDS therapeutics

Dual Pancreatic Lipase and Carbonic Anhydrase VA Inhibition: Lithospermic Acid as a Multi-Target Metabolic Regulator

Lithospermic acid has been identified as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two key enzymes in lipid metabolism and obesity [1]. In vitro enzyme inhibition assays revealed that lithospermic acid inhibits PL with a Ki of 33.1 ± 1.6 μM and hCA VA with a Ki of 0.69 ± 0.01 μM [1]. For comparison, the clinically used PL inhibitor orlistat (tetrahydrolipstatin) exhibits a Ki of approximately 0.1-1 nM, making it over 30,000-fold more potent against PL than lithospermic acid [2]. However, lithospermic acid is unique among phenolic acids in demonstrating this dual inhibitory profile; neither rosmarinic acid nor caffeic acid show significant inhibition of either enzyme at comparable concentrations [1]. Molecular docking and dynamics simulations confirmed that lithospermic acid interacts with the Zn²⁺ ion in the hCA VA active site via its benzofuran carboxylate moiety and forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215 [1].

Pancreatic lipase inhibition Carbonic anhydrase VA inhibition Obesity therapeutics

DPPH Radical Scavenging Activity: Lithospermic Acid Compared to Caffeic Acid Oligomers

In a comparative DPPH radical scavenging assay, caffeic acid and its four polymers isolated from Salviae Miltiorrhizae Radix were evaluated for their free radical scavenging activity [1]. The results demonstrated that polymeric caffeic acid derivatives inhibit the DPPH radical more strongly than the monomer caffeic acid [1]. Specifically, the tetramers lithospermic acid B and its Mg²⁺ salt exhibited the strongest activity, while the trimer lithospermic acid and the dimer rosmarinic acid showed similar scavenging efficiency to each other [1]. In comparison, caffeic acid was significantly less efficient in scavenging free radicals [1]. While exact EC50 values were not provided in the abstract, the qualitative ranking establishes a clear structure-activity relationship where polymerization enhances antioxidant capacity [1].

Antioxidant activity Free radical scavenging DPPH assay

Pharmacokinetic Profile: Lithospermic Acid Oral Bioavailability and Biliary Excretion

The pharmacokinetics and metabolism of lithospermic acid (LA) were characterized in Sprague-Dawley rats following intravenous and oral administration [1]. LA exhibited a low oral bioavailability of 1.15%, with AUC(0-t) values of 301.89 mg·h/L (i.v.) and 3.46 mg·h/L (p.o.) [1]. Following intravenous administration, 75.36% of the dose was recovered in bile (0.46% as unchanged LA, 17.23% as 3'-monomethyl-LA, and 57.67% as 3',3''-dimethyl-LA), indicating extensive biliary excretion and methylation as the primary metabolic pathway [1]. After oral administration, only 4.26% of the dose was excreted into bile (0.00% as unchanged LA, 0.10% as monomethyl-LA, and 4.16% as dimethyl-LA) [1]. For comparison, the tetramer lithospermic acid B exhibits similar low oral bioavailability (<5%) but undergoes more complex metabolic pathways including hydrolysis to lithospermic acid and further methylation [2]. The dimer rosmarinic acid shows slightly higher oral bioavailability (approximately 1.5-3%) but is also extensively metabolized via methylation and conjugation [3].

Pharmacokinetics Oral bioavailability Biliary excretion Metabolism

Chemical Conversion Behavior Under High Temperature and Pressure: Lithospermic Acid vs. Salvianolic Acid B

Under conditions of high temperature (120°C) and high pressure (0.2 MPa), lithospermic acid and salvianolic acid B undergo distinct chemical conversion pathways [1]. Salvianolic acid A is the primary product in both conversion processes, and lithospermic acid serves as an intermediate in the conversion of salvianolic acid B [1]. Critically, when directly subjected to these conditions, lithospermic acid converts into a higher yield of salvianolic acid A and produces fewer undesired byproducts compared to salvianolic acid B [1]. Specifically, lithospermic acid yields more salvianolic acid A and fewer other degradation products under identical conditions [1]. Salvianolic acid A itself is unstable under these conditions and can sequentially convert into other small molecules [1].

Chemical stability Process chemistry Salvianolic acid A production

Optimal Application Scenarios for Lithospermic Acid Based on Quantitative Evidence


Gout and Hyperuricemia Drug Discovery: Dual-Action XO Inhibition and Antioxidant Therapy

Lithospermic acid is ideally suited for preclinical gout and hyperuricemia research due to its dual mechanism: competitive xanthine oxidase inhibition (IC50: 5.2 μg/mL) coupled with direct superoxide radical scavenging (IC50: 1.08 μg/mL) [1]. This dual action is not observed with the standard-of-care allopurinol, which only inhibits XO without antioxidant effects [1]. In vivo, oral administration of lithospermic acid (50-100 mg/kg) significantly reduces serum uric acid by 35-50% and suppresses paw edema in a rat gouty arthritis model by 40-60% [1]. Researchers developing next-generation hypouricemic agents with anti-inflammatory benefits should prioritize lithospermic acid over simpler phenolic acids or allopurinol analogs that lack this complementary antioxidant activity.

HIV-1 Integrase Inhibitor Lead Optimization and Antiviral Screening

Lithospermic acid serves as a validated, non-cytotoxic lead compound for HIV-1 integrase inhibitor development, with an IC50 of 0.48 μM for strand transfer activity and 2 μM for suppression of acute HIV-1 infection in H9 cells [2]. Its therapeutic index is exceptional, with no cytotoxicity observed at concentrations exceeding 297 μM [2]. Compared to the dimeric analog rosmarinic acid (IC50: 5 μM), lithospermic acid is approximately 10-fold more potent against HIV-1 integrase [2]. While lithospermic acid B is slightly more potent enzymatically (IC50: 0.37 μM), lithospermic acid demonstrates superior cellular antiviral activity (IC50: 2 μM vs. 6.9 μM for lithospermic acid B) [2]. For medicinal chemistry campaigns focused on integrase strand transfer inhibitors (INSTIs), lithospermic acid provides a structurally distinct, non-toxic scaffold with validated target engagement and cellular efficacy.

Multi-Target Anti-Obesity Agent Discovery: Dual PL/hCA VA Inhibition

Lithospermic acid is uniquely positioned as a dual-target lead for obesity therapeutics, simultaneously inhibiting pancreatic lipase (Ki: 33.1 ± 1.6 μM) and human carbonic anhydrase VA (Ki: 0.69 ± 0.01 μM) [3]. This dual inhibition profile is not shared by other phenolic acids, including rosmarinic acid or caffeic acid, which show no significant activity against either enzyme [3]. While its PL inhibitory potency is far lower than that of the clinical drug orlistat (Ki ≈ 0.1-1 nM), lithospermic acid offers a natural product scaffold that can be optimized for improved potency and selectivity [3]. Molecular modeling confirms that lithospermic acid engages both targets through distinct binding modes: coordination to the Zn²⁺ ion in hCA VA via its benzofuran carboxylate and hydrogen bonding/π-stacking interactions with PL [3]. For researchers exploring polypharmacology approaches to metabolic disease, lithospermic acid provides a validated starting point for structure-based optimization.

Process-Scale Production of Salvianolic Acid A: Lithospermic Acid as Preferred Starting Material

For industrial-scale preparation of salvianolic acid A, lithospermic acid is the preferred starting material over the more abundant salvianolic acid B [4]. Under high-temperature (120°C) and high-pressure (0.2 MPa) aqueous conditions, lithospermic acid converts to salvianolic acid A with higher yield and produces fewer unwanted byproducts compared to salvianolic acid B [4]. This improved conversion efficiency translates directly to reduced purification costs and higher overall process yield. Furthermore, lithospermic acid is a key intermediate in the conversion of salvianolic acid B, confirming its central role in the chemical pathway [4]. Process development teams aiming to establish cost-effective, high-purity production of salvianolic acid A should source lithospermic acid as the primary reactant, leveraging its superior conversion profile to minimize downstream processing complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithospermic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.